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An In-depth Technical Guide to the Discovery and Development of BAY-985

Introduction

BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding
kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKg).[1][2] These serine/threonine kinases are
noncanonical members of the inhibitor of nuclear factor kB (IkB) kinase family and play crucial
roles in innate immunity and inflammatory signaling pathways.[3][4] The discovery of BAY-985
originated from investigations into a family of benzimidazole compounds, identifying it as a
valuable chemical probe for elucidating the biological functions of TBK1 and IKKe.[1][5] This
guide provides a comprehensive overview of the discovery, mechanism of action, and
preclinical development of BAY-985.

Mechanism of Action

BAY-985 functions as an ATP-competitive inhibitor, binding to the kinase domain of both TBK1
and IKKe.[5][6] This action directly blocks the catalytic activity of these enzymes. The primary
downstream consequence of TBK1/IKKe inhibition by BAY-985 is the suppression of the
phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][3][5] Phosphorylated IRF3 typically
dimerizes and translocates to the nucleus to induce the expression of type | interferons and
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other immune-stimulatory genes. By preventing IRF3 phosphorylation, BAY-985 effectively

dampens this key inflammatory signaling cascade.[5]
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Figure 1. BAY-985 Mechanism of Action Pathway.
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Data Presentation

Target Assay Condition IC50 (nM) Reference
TBK1 Low ATP 2 [1](7]

High ATP 30 [1][7]

IKKe - 2 [2]7]

pIRF3 Cellular Mechanistic 74 (1121171
FLT3 Off-Target Kinase 123 [2]

RSK4 Off-Target Kinase 276 [2]

DRAK1 Off-Target Kinase 311 [2]

ULK1 Off-Target Kinase 7930 [2]

Table 2: Anti-proliferative Activity of BAY-985

Cell Line Relevant Mutations IC50 (nM) Reference
SK-MEL-2 NRAS, TP53 900 [2][7]
ACHN CDKN2A 7260 [2]

Table 3: Pharmacokinetic Properties of BAY-985 in Male

Rats
Parameter Value Unit Reference
Clearance (CLb) 4.0 L/h/kg [2][5]
Volume of Distribution
2.9 L/kg [2][5]
(Vss)
Terminal Half-life
0.79 h [2][5]
(t1/2)
Oral Bioavailability 11 % [5]
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Table 4: In Vivo Efficacy of BAY-985 in SK-MEL-2

Xenaograft Model
Parameter Description Reference

Female NMRI nude mice with
Animal Model SK-MEL-2 human melanoma [2][5]

xenografts

] ) 200 mg/kg, orally (p.o.), twice
Dosing Regimen ] ) [2][8]
daily (b.i.d.) for 111 days

) ] Weak; Tumor/Control (T/C)
Antitumor Efficacy ] ] [2][5]
tumor weight ratio of 0.6

. Well tolerated; Maximum body
Tolerability , (2]
weight loss of less than 10%

Experimental Protocols
TBK1/IKKe TR-FRET Kinase Assays

This protocol outlines the time-resolved fluorescence resonance energy transfer (TR-FRET)
based assays used to determine the inhibitory activity of BAY-985 on TBK1.

e Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate
by the kinase. Detection is achieved using a europium-chelate-labeled anti-phospho-peptide
antibody and streptavidin-allophycocyanin. Phosphorylation brings the donor (europium) and
acceptor (allophycocyanin) into proximity, generating a FRET signal.

e Procedure:

o A solution of the test compound (e.g., BAY-985) in 50% DMSO is dispensed into a 384-
well microtiter plate.

o 2 pL of recombinant human TBK1 enzyme in assay buffer (50 mM HEPES pH 7.0, 10 mM
MgCl2, 1.0 mM DTT, 0.05% w/v BSA, 0.01% v/v Nonidet P40) is added.[9]
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o The mixture is pre-incubated for 15 minutes at 22 °C to allow for compound binding to the
enzyme.[9]

o The kinase reaction is initiated by adding 3 pL of a solution containing ATP and a suitable
biotinylated-peptide substrate.[9]

» Low ATP Assay: Final ATP concentration is 10 pM.[9]
» High ATP Assay: Final ATP concentration is 1 mM.[9]
o The reaction mixture is incubated for 30 minutes at 22 °C.[9]
o The reaction is stopped by adding EDTA solution.
o TR-FRET detection reagents are added, and the plate is incubated for 1 hour.

o The fluorescence signal is read on a suitable plate reader. IC50 values are calculated from
the dose-response curves.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol details the method used to assess the anti-proliferative effects of BAY-985 on
cancer cell lines.

e Procedure:

o Cells (e.g., ACHN or SK-MEL-2) are seeded into white 384-well microtiter plates at a
density of 300 (ACHN) or 800 (SK-MEL-2) cells per well in 50 pL of medium.[7]

o The following day, BAY-985 is added to the cells using a digital dispenser.[7]
o Plates are incubated for 96 hours.[7]

o Cell viability is determined by adding CellTiter-Glo® reagent, which measures ATP levels
as an indicator of metabolically active cells.[7]

o Luminescence is measured using a plate reader.[7]
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o IC50 values are determined by plotting the percentage of inhibition against the compound
concentration.

SK-MEL-2 Human Melanoma Xenograft Model

This protocol describes the in vivo study to evaluate the antitumor efficacy of BAY-985.
e Procedure:

o Female NMRI nude mice are subcutaneously inoculated with SK-MEL-2 human
melanoma cells.

o When tumors reach a predetermined size, animals are randomized into vehicle control
and treatment groups.

o BAY-985 is administered orally at a dose of 200 mg/kg, twice daily.[2][8]

o Treatment continues for a specified duration (e.g., 111 days).[8]

o Tumor volume and body weight are measured regularly throughout the study.
o At the end of the study, tumors are excised and weighed.

o Efficacy is reported as the T/C (Treated/Control) ratio of tumor weights. Tolerability is
assessed by monitoring body weight changes.[2]

Mandatory Visualizations
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Figure 2: BAY-985 Discovery and Development Workflow.
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Summary and Current Status

The discovery of BAY-985 identified a highly potent and selective dual inhibitor of TBK1 and
IKKe.[1] It effectively inhibits the phosphorylation of IRF3 in cellular assays and demonstrates
anti-proliferative activity against specific cancer cell lines, such as the SK-MEL-2 melanoma
line.[1][7] However, its development as a therapeutic agent was hampered by poor
pharmacokinetic properties in rats, including high clearance and low oral bioavailability, and it
subsequently showed only weak antitumor activity in a human melanoma xenograft model
despite being well tolerated.[2][5] Consequently, BAY-985 has been positioned not as a clinical
candidate, but as a valuable, high-quality chemical probe. It has been made available to the
scientific community through organizations like the Structural Genomics Consortium (SGC) to
facilitate further research into the complex biology of TBK1 and IKKe signaling.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [BAY-985 discovery and development]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605962/docs#bay-
985-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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